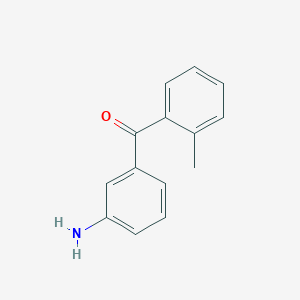
(3-Aminophenyl)(2-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Aminophenyl)(2-methylphenyl)methanone is a chemical compound that belongs to the class of benzophenones. It is characterized by the presence of an amino group at the 3-position of the phenyl ring and a methyl group at the 2-position of the phenyl ring. This compound has a molecular formula of C14H13NO and is known for its diverse applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminophenyl)(2-methylphenyl)methanone typically involves the protection of aniline derivatives followed by benzoylation. One common method involves the protection of aniline as acetanilide, which is then benzoylated using (trichloromethyl)benzene in the presence of aluminum chloride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar protection and benzoylation reactions, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(3-Aminophenyl)(2-methylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-Aminophenyl)(2-methylphenyl)methanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Aminophenyl)(2-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carbonyl group can participate in various chemical reactions. These interactions can lead to changes in the activity of enzymes and other proteins, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(3-Aminophenyl)(phenyl)methanone: Similar structure but lacks the methyl group at the 2-position.
(3-Methylphenyl)(phenyl)methanone: Similar structure but lacks the amino group at the 3-position.
Uniqueness
(3-Aminophenyl)(2-methylphenyl)methanone is unique due to the presence of both the amino and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in scientific research .
Properties
CAS No. |
62261-33-0 |
|---|---|
Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
(3-aminophenyl)-(2-methylphenyl)methanone |
InChI |
InChI=1S/C14H13NO/c1-10-5-2-3-8-13(10)14(16)11-6-4-7-12(15)9-11/h2-9H,15H2,1H3 |
InChI Key |
JOYZXOUCTGVOJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















